(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
Overview
Description
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a bromophenyl group, and a methyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromophenylacetic acid.
Amidation: The 3-bromophenylacetic acid is then converted to its corresponding amide using an appropriate amine under amidation conditions.
Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Esterification: The resulting amine is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 3-amino-3-(3-bromophenyl)propanoic acid.
Scientific Research Applications
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bromophenyl group enhances its binding affinity, while the amino and ester groups contribute to its reactivity and solubility.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride: The enantiomer of the (S)-form, with similar chemical properties but different biological activity.
3-Amino-3-(3-bromophenyl)propanoic acid: The hydrolyzed form of the ester, used in different synthetic applications.
3-Bromophenylacetic acid: The starting material for the synthesis of the compound.
Uniqueness
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its structural features make it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCPLSGPTCTEMS-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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